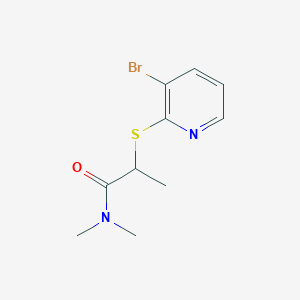![molecular formula C10H9BrN2OS B7593967 5-[(3-Bromopyridin-2-yl)sulfanylmethyl]-3-methyl-1,2-oxazole](/img/structure/B7593967.png)
5-[(3-Bromopyridin-2-yl)sulfanylmethyl]-3-methyl-1,2-oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(3-Bromopyridin-2-yl)sulfanylmethyl]-3-methyl-1,2-oxazole, also known as BSOX, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. BSOX belongs to the class of oxazole derivatives, which are known for their diverse biological activities.
作用機序
The exact mechanism of action of 5-[(3-Bromopyridin-2-yl)sulfanylmethyl]-3-methyl-1,2-oxazole is not fully understood. However, studies have suggested that this compound exerts its anti-cancer activity by inhibiting the Akt/mTOR signaling pathway, which plays a crucial role in cancer cell growth and survival. This compound has also been found to modulate the expression of various genes involved in cancer progression and metastasis.
Biochemical and Physiological Effects:
This compound has been found to exhibit low toxicity and high selectivity towards cancer cells. This compound has also been shown to inhibit the migration and invasion of cancer cells, which are crucial steps in cancer metastasis. In addition, this compound has been found to possess anti-inflammatory and neuroprotective properties.
実験室実験の利点と制限
One of the major advantages of 5-[(3-Bromopyridin-2-yl)sulfanylmethyl]-3-methyl-1,2-oxazole is its high potency and selectivity towards cancer cells. This compound has also been found to exhibit good pharmacokinetic properties, making it a promising candidate for drug development. However, the synthesis of this compound is relatively complex and requires specialized equipment and expertise. In addition, further studies are needed to investigate the safety and efficacy of this compound in vivo.
将来の方向性
5-[(3-Bromopyridin-2-yl)sulfanylmethyl]-3-methyl-1,2-oxazole has great potential as a therapeutic agent in various diseases. Future studies should focus on elucidating the exact mechanism of action of this compound and identifying its molecular targets. In addition, further studies are needed to investigate the safety and efficacy of this compound in animal models and clinical trials. Other future directions include the development of novel derivatives of this compound with improved pharmacological properties and the identification of biomarkers for patient selection and response prediction.
In conclusion, this compound is a promising compound with potential as a therapeutic agent in various diseases. Its anti-cancer activity and selectivity towards cancer cells make it a promising candidate for drug development. Further research is needed to fully understand its mechanism of action and to investigate its safety and efficacy in vivo.
合成法
The synthesis of 5-[(3-Bromopyridin-2-yl)sulfanylmethyl]-3-methyl-1,2-oxazole involves the condensation reaction of 3-bromopyridine-2-thiol with 3-methyl-4-nitroisoxazole. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent such as dimethylformamide. The resulting product is then reduced using a reducing agent such as iron powder or zinc dust to obtain this compound in high yield and purity.
科学的研究の応用
5-[(3-Bromopyridin-2-yl)sulfanylmethyl]-3-methyl-1,2-oxazole has been extensively studied for its potential as a therapeutic agent in various diseases such as cancer, inflammation, and neurodegenerative disorders. Several studies have reported the anti-cancer activity of this compound against various cancer cell lines such as breast cancer, lung cancer, and prostate cancer. This compound has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
特性
IUPAC Name |
5-[(3-bromopyridin-2-yl)sulfanylmethyl]-3-methyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2OS/c1-7-5-8(14-13-7)6-15-10-9(11)3-2-4-12-10/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHGCLZGWNNGXSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CSC2=C(C=CC=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2,3-dimethyl-2-[(4-methyl-1,3-thiazole-5-carbonyl)amino]butanoate](/img/structure/B7593886.png)
![4-[(4-Chloropyrazol-1-yl)methyl]-2-(furan-3-yl)-1,3-thiazole](/img/structure/B7593893.png)
![Methyl 3-(cyclohex-3-ene-1-carbonylamino)bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B7593898.png)
![2-[(4-Bromopyrazol-1-yl)methyl]-1,3-benzoxazole](/img/structure/B7593903.png)
![3-methoxy-N-[phenyl-(5-propyl-1,2,4-oxadiazol-3-yl)methyl]propanamide](/img/structure/B7593912.png)


![1-cyano-N-[[4-(2-methoxyphenoxy)phenyl]methyl]cyclobutane-1-carboxamide](/img/structure/B7593933.png)

![6-(2-Methylpropyl)-2-methylsulfanyl-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B7593940.png)

![2-[(3-Bromopyridin-2-yl)sulfanylmethyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7593959.png)

![2,3-dimethyl-N-[1-(1,3-thiazol-2-yl)ethyl]thiomorpholine-4-carboxamide](/img/structure/B7593972.png)